molecular formula C9H12N2 B1315600 5,6,7,8-Tetrahydroisoquinolin-3-amine CAS No. 69958-52-7

5,6,7,8-Tetrahydroisoquinolin-3-amine

Cat. No. B1315600
CAS RN: 69958-52-7
M. Wt: 148.2 g/mol
InChI Key: PQJSKRANCYSNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05972975

Procedure details

Using the method of Example 63, Step A, 75 mg of 3-aminoisoquinoline (7.73 mmoles) and 8.7 mg platinum oxide in 2 mL of trifluoroacetic acid was shaken under 40 psi of hydrogen for 3 h. The mixture was filtered and catalyst was washed with ethyl acetate. After concentrating the filtrate, the residue was dissolved in 10 mL of ethyl acetate and washed with 5 mL of saturated aquous sodium bicarbonate. The organic solution was dried (sodium sulfate), decanted, and concentrated to give a yellow syrup. Flash coumn chromatography on 19 g of silica gel, eluting with 600 mL of 50% ethyl acetate/hexane gave 26.5 mg (34% yield) of 3-amino-5,6,7,8-tetrahydroisoquinoline as a pale yellow solid.
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
8.7 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[H][H]>FC(F)(F)C(O)=O.[Pt]=O>[NH2:1][C:2]1[N:3]=[CH:4][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
NC=1N=CC2=CC=CC=C2C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
8.7 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
catalyst was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the filtrate
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 10 mL of ethyl acetate
WASH
Type
WASH
Details
washed with 5 mL of saturated aquous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow syrup
WASH
Type
WASH
Details
Flash coumn chromatography on 19 g of silica gel, eluting with 600 mL of 50% ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
NC=1N=CC=2CCCCC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 2.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.